MK-6186

HIV NNRTI resistance antiviral drug development clinical isolate susceptibility

MK-6186 is a second-generation NNRTI with a distinct indazole conformational constraint, conferring broad activity against K103N/Y181C mutants. Its unique L234I resistance pathway and 70% less cross-resistance vs. EFV make it essential for studying NNRTI resistance mechanisms and benchmarking novel candidates. Clinical PK data supports translational modeling.

Molecular Formula C21H12Cl2N6O
Molecular Weight 435.3 g/mol
CAS No. 1034474-19-5
Cat. No. B1613805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-6186
CAS1034474-19-5
Molecular FormulaC21H12Cl2N6O
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl
InChIInChI=1S/C21H12Cl2N6O/c22-13-6-12(9-24)7-14(8-13)30-20-16-10-26-29(19(16)4-3-17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-8,10H,11H2,(H,25,27,28)
InChIKeyFZBAOOQVQXATRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-6186 (CAS 1034474-19-5) Procurement Guide for HIV NNRTI Research Applications


MK-6186 (CAS 1034474-19-5) is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Merck & Co. as a second-generation NNRTI candidate for HIV-1 infection treatment [1]. The compound belongs to the diarylether class of organic compounds and features an indazole-based conformational constraint design, distinguishing it from earlier acyclic ether NNRTIs [2]. MK-6186 is an investigational small-molecule drug that has completed Phase 1 clinical evaluation, demonstrating subnanomolar potency against wild-type HIV-1 and key NNRTI-resistant mutants [1][3]. The compound remains a valuable tool compound for HIV reverse transcriptase research and NNRTI resistance mechanism studies [4].

Why MK-6186 Cannot Be Substituted with Generic NNRTIs in HIV Resistance Studies


Generic substitution of MK-6186 with other NNRTIs is not scientifically valid due to its distinct indazole conformational constraint design and unique resistance mutation profile. While commercial NNRTIs such as efavirenz (EFV) exhibit high cross-resistance rates against clinical NNRTI-resistant isolates (70% of tested viruses showing >10-fold resistance to EFV), MK-6186 demonstrates substantially broader coverage against the same viral panel, with only 29% of mutant viruses displaying >10-fold resistance [1]. Furthermore, MK-6186 selects for a distinct resistance mutation pattern (L234I as the first emergent mutation) that differs fundamentally from the mutation pathways observed with EFV or etravirine, and mutant viruses selected by MK-6186 remain sensitive to EFV and etravirine (FCs <10) [1][2]. This non-overlapping resistance profile means that experimental results obtained with alternative NNRTIs cannot be extrapolated to MK-6186 in studies involving drug-resistant HIV strains or resistance mechanism investigations.

MK-6186 Quantitative Differentiation Evidence: Antiviral Potency, Resistance Coverage, and Clinical Activity Data


MK-6186 Superior Resistance Coverage: 29% vs. 70% Cross-Resistance in Clinical NNRTI-Resistant Viral Isolates Compared to Efavirenz

MK-6186 demonstrates a substantially lower cross-resistance rate against clinical HIV-1 isolates harboring NNRTI resistance mutations compared to efavirenz (EFV). In a head-to-head evaluation of a panel of 96 clinical virus isolates with documented NNRTI resistance mutations, the majority (70%) of viruses tested displayed resistance to EFV with fold changes (FCs) exceeding 10, whereas only 29% of the same mutant viruses displayed greater than 10-fold resistance to MK-6186 [1].

HIV NNRTI resistance antiviral drug development clinical isolate susceptibility

MK-6186 Potency Against Prevalent NNRTI-Resistant Mutants: Sub-2-Fold Change Against K103N Mutant Virus

MK-6186 exhibits subnanomolar potency against wild-type HIV-1 and retains robust activity against the two most prevalent NNRTI-resistant reverse transcriptase mutants (K103N and Y181C), which frequently confer high-level resistance to first-generation NNRTIs. In biochemical assays, MK-6186 demonstrated excellent antiviral potency against K103N and Y181C mutant viruses, with fold changes (FCs) of less than 2 and less than 5, respectively, relative to wild-type virus [1].

K103N mutation Y181C mutation NNRTI resistance

MK-6186 Narrow Resistance Spectrum: Only 2 of 12 Common NNRTI-Associated Mutants Exhibit High-Level Resistance

When a panel of 12 common NNRTI-associated mutant viruses was systematically tested against MK-6186, only 2 relatively rare mutants (Y188L and V106I/Y188L) were highly resistant, exhibiting fold changes (FCs) exceeding 100. The remaining 10 mutant viruses in the panel showed FCs of less than 10, indicating maintained susceptibility to MK-6186 [1].

NNRTI resistance panel Y188L mutation V106I/Y188L double mutant

MK-6186 Clinical Antiviral Activity: Mean HIV-1 RNA Reduction of -1.54 log10 Copies/mL at 40 mg Once Daily

In a randomized, double-blind, placebo-controlled short-term monotherapy study (NCT01152255) in treatment-naïve HIV-1-infected participants, MK-6186 administered at 40 mg once daily for 7 days produced a mean change from baseline in HIV-1 RNA of -1.54 log10 copies/mL (90% CI: -1.73, -1.34) at 24 hours post-Day 7 dose, representing the difference versus placebo [1]. The 150 mg dose produced a mean reduction of -1.28 log10 copies/mL (90% CI: -1.81, -0.75) versus placebo [1].

HIV clinical trial viral load reduction Phase 1 monotherapy

MK-6186 Human Pharmacokinetics: Effective Half-Life of 43.9 to 48.7 Hours Supporting Once-Daily Dosing

MK-6186 exhibits favorable human pharmacokinetic properties with an effective half-life (t½) ranging from 43.9 to 48.7 hours following oral administration. The compound is rapidly absorbed, achieving peak plasma concentrations at approximately 2 hours post-dose, followed by a biphasic decline [1].

HIV pharmacokinetics half-life once-daily dosing

MK-6186 Structural Differentiation: Indazole Conformational Constraint Provides Optimized Rigidity While Maintaining Potency

Systematic structure-activity relationship (SAR) studies identified indazole as the optimal conformational constraint in MK-6186, replacing the more flexible acyclic ether core found in earlier Merck NNRTI candidates such as MK-4965. Despite reduced molecular flexibility conferred by the indazole constraint, MK-6186 maintained potency comparable to that of the corresponding acyclic ethers in both recombinant enzyme and cell-based assays against wild-type and clinically relevant mutant strains [1].

NNRTI medicinal chemistry conformational constraint structure-activity relationship

MK-6186 Recommended Research and Industrial Application Scenarios


NNRTI Cross-Resistance Profiling and Resistance Mechanism Studies

MK-6186 is optimally suited for studies investigating NNRTI cross-resistance patterns and resistance mechanisms, particularly where comparison against first-generation NNRTIs is required. The compound's differentiated resistance profile—with only 29% cross-resistance in clinical NNRTI-resistant isolates versus 70% for efavirenz—makes it a valuable comparator for assessing resistance spectrum breadth [1]. Additionally, its unique mutation development pathway (L234I as the first emergent mutation) and non-overlapping resistance with EFV/ETR provide a distinct experimental system for studying NNRTI resistance evolution [1].

Antiviral Screening Against NNRTI-Resistant Viral Panels

Researchers conducting antiviral screening against panels of NNRTI-resistant HIV-1 mutants should prioritize MK-6186 as a next-generation NNRTI control. The compound maintains activity (FC <10) against 10 of 12 common NNRTI-associated mutant viruses and retains near-wild-type potency against K103N (FC <2) and Y181C (FC <5), the two most prevalent NNRTI-resistant RT mutants [1]. This broad coverage makes MK-6186 an appropriate reference compound for benchmarking novel NNRTI candidates against clinically relevant resistant variants.

Translational HIV Research Requiring Clinically Validated Compounds

For translational HIV research programs requiring compounds with established human pharmacokinetic and antiviral activity data, MK-6186 offers clinically validated performance metrics. The compound's Phase 1 data demonstrate a mean HIV-1 RNA reduction of -1.54 log10 copies/mL at 40 mg once daily (7-day monotherapy) and an effective half-life of 43.9 to 48.7 hours supporting once-daily dosing [2]. These human-derived parameters enable more accurate PK/PD modeling and dose selection in preclinical development programs than compounds lacking clinical data.

Medicinal Chemistry Studies of Conformational Constraint in NNRTI Design

MK-6186 serves as a key reference compound in medicinal chemistry investigations exploring the role of conformational constraint in NNRTI pharmacology. The indazole-based rigidification strategy employed in MK-6186 represents an optimized approach derived from systematic SAR studies of bound conformations of earlier leads [3]. Researchers studying the relationship between molecular flexibility, target engagement, and resistance profiles can utilize MK-6186 as a structurally characterized example of a constrained NNRTI that maintains broad antiviral activity despite reduced flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-6186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.